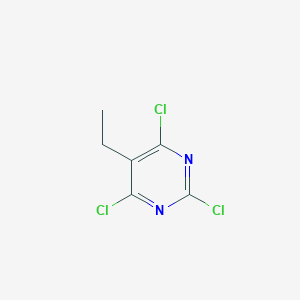

2,4,6-Trichloro-5-ethylpyrimidine

Description

The exact mass of the compound 2,4,6-Trichloro-5-ethylpyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67799. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Trichloro-5-ethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trichloro-5-ethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-5-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPDRUUXTSYMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290289 | |

| Record name | 2,4,6-trichloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-38-7 | |

| Record name | 2,4,6-Trichloro-5-ethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloro-5-ethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-trichloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichloro-5-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichloro-5-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 2,4,6-Trichloro-5-ethylpyrimidine, a key intermediate in various synthetic applications. The guide includes tabulated data for quick reference, detailed experimental protocols derived from methodologies for structurally similar compounds, and a workflow visualization for its synthesis and analysis.

Core Physicochemical Properties

2,4,6-Trichloro-5-ethylpyrimidine is a halogenated pyrimidine derivative. Its primary utility lies in organic synthesis, where it serves as a versatile building block for more complex molecules, including certain dyes and pigments.[1]

The following table summarizes the key physicochemical properties of 2,4,6-Trichloro-5-ethylpyrimidine.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₃N₂ | [1] |

| Molecular Weight | 211.48 g/mol | [1] |

| CAS Number | 1780-38-7 | [1] |

| MDL Number | MFCD11112097 | [1] |

| Boiling Point | 244.2°C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2,4,6-Trichloro-5-ethylpyrimidine are not explicitly published. However, the following sections describe generalized methodologies based on established procedures for the synthesis of the parent compound, 2,4,6-trichloropyrimidine, and its derivatives.

The synthesis of 2,4,6-trichloropyrimidines typically involves the chlorination of a barbituric acid precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in combination with other reagents.[4][5][6]

Objective: To synthesize 2,4,6-Trichloro-5-ethylpyrimidine from 5-ethylbarbituric acid.

Materials:

-

5-Ethylbarbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)

-

Catalyst (optional, e.g., N,N-dimethylformamide or triethylamine)[4][7]

-

Reaction vessel with heating, stirring, thermometer, and reflux condenser

Methodology:

-

Reaction Setup: In a suitable reaction vessel, charge the 5-ethylbarbituric acid and phosphorus oxychloride.[4][7] The molar ratio of POCl₃ to barbituric acid is typically high, ranging from 4:1 to 6:1.[4]

-

Catalyst Addition (Optional): If a catalyst such as N,N-dimethylformamide is used, it is added to the mixture under stirring at a controlled temperature, often between 20-30°C.[4]

-

First Reaction Step (with POCl₃): The mixture is gradually heated to reflux, typically between 80°C and 115°C.[4][6] The reaction is maintained at this temperature for several hours (e.g., 2.5 to 7 hours) to facilitate the initial chlorination.[4][6]

-

Second Reaction Step (with PCl₅ or PCl₃/Cl₂): After the initial reaction, the mixture is treated with a stronger chlorinating agent. This can be phosphorus pentachloride or, alternatively, phosphorus trichloride followed by the bubbling of chlorine gas through the mixture.[6][7] This step is crucial for the complete conversion of hydroxyl groups to chlorides.

-

Work-up and Purification: Upon completion of the reaction, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure.[4][5] The crude product, 2,4,6-Trichloro-5-ethylpyrimidine, is then isolated from the reaction mixture by fractional distillation.[4][6]

-

Purity Analysis: The purity of the final product is assessed using Gas Chromatography (GC).[4]

The structural confirmation and purity assessment of 2,4,6-Trichloro-5-ethylpyrimidine would involve standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis: The prepared sample is analyzed using an NMR spectrometer. For the 5-ethyl group, one would expect to see a characteristic triplet and quartet pattern in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the pyrimidine ring carbons and the ethyl group carbons.[5][8]

2. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Method: Electron Ionization (EI) is a common method for this type of molecule.[9][10] The sample is introduced into the mass spectrometer, where it is ionized and fragmented.

-

Data Interpretation: The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the compound (211.48 g/mol ) and a characteristic isotopic pattern due to the presence of three chlorine atoms.

3. Gas Chromatography (GC):

-

Purpose: To determine the purity of the synthesized compound and to separate it from any starting materials or byproducts.

-

Method: A small amount of the sample, dissolved in a volatile solvent, is injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection.[4]

4. Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Method: The sample is analyzed using an FTIR spectrometer.

-

Data Interpretation: The IR spectrum would show characteristic absorption bands for C-Cl, C=N, and C-C bonds within the molecule.[5][8]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of chlorinated pyrimidines.

Caption: Generalized workflow for synthesis and analysis of 2,4,6-Trichloro-5-ethylpyrimidine.

References

- 1. 2,4,6-Trichloro-5-ethylpyrimidine [myskinrecipes.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 4. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]

- 5. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 6. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 7. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]

- 10. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]

2,4,6-Trichloro-5-ethylpyrimidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

2,4,6-Trichloro-5-ethylpyrimidine is a substituted pyrimidine ring system with three chlorine atoms and an ethyl group. These features make it a versatile intermediate for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 1780-38-7 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₃N₂ | [1] |

| Molecular Weight | 211.48 g/mol | [1] |

Applications in Synthesis

2,4,6-Trichloro-5-ethylpyrimidine serves as a valuable building block in organic synthesis. Its primary applications are in the development of:

-

Pharmaceuticals: As an intermediate in the synthesis of various active pharmaceutical ingredients.

-

Agrochemicals: Utilized in the creation of herbicides and fungicides.

-

Dyes and Pigments: Employed in the synthesis of certain dyes, where it can enhance stability and color properties.[1]

The reactivity of the chlorine substituents on the pyrimidine ring allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Proposed Synthetic Pathway

While a specific, peer-reviewed experimental protocol for the synthesis of 2,4,6-Trichloro-5-ethylpyrimidine is not extensively detailed in the available literature, a logical synthetic route can be proposed based on the well-established synthesis of the parent compound, 2,4,6-trichloropyrimidine.[4][5][6][7][8] The likely precursor for this synthesis is 5-ethylbarbituric acid.

The proposed reaction involves the chlorination of 5-ethylbarbituric acid using a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Caption: Proposed synthesis of 2,4,6-Trichloro-5-ethylpyrimidine.

Hypothetical Experimental Protocol:

The following protocol is a hypothetical adaptation from the synthesis of 2,4,6-trichloropyrimidine and would require optimization and validation.

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine 5-ethylbarbituric acid with an excess of phosphorus oxychloride.

-

Chlorination: While stirring, slowly add phosphorus pentachloride to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling, the excess phosphorus oxychloride can be removed by distillation under reduced pressure.

-

Purification: The crude product would then be purified, likely through vacuum distillation or recrystallization, to yield pure 2,4,6-Trichloro-5-ethylpyrimidine.

Signaling Pathways and Biological Activity

There is currently no specific information available in the public domain detailing the involvement of 2,4,6-Trichloro-5-ethylpyrimidine in any particular signaling pathways or its specific biological activities. Research in this area would be necessary to elucidate its potential roles in biological systems.

Conclusion

2,4,6-Trichloro-5-ethylpyrimidine is a chemical intermediate with potential applications in the pharmaceutical, agrochemical, and dye industries. While its fundamental properties are documented, detailed experimental protocols for its synthesis and its biological profile are not yet well-established in the scientific literature. The proposed synthetic pathway provides a starting point for researchers interested in the preparation and further investigation of this compound. Further studies are warranted to explore its reactivity, potential biological effects, and to develop optimized and validated synthetic methodologies.

References

- 1. 2,4,6-Trichloro-5-ethylpyrimidine [myskinrecipes.com]

- 2. Search results [chem-space.com]

- 3. myskinrecipes.com [myskinrecipes.com]

- 4. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 6. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 7. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 8. CN1803778A - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]

Solubility of 2,4,6-Trichloro-5-ethylpyrimidine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trichloro-5-ethylpyrimidine in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing a detailed, generalized experimental protocol for solubility determination, alongside available data for structurally related pyrimidine derivatives to infer potential solubility characteristics.

Introduction to Pyrimidine Solubility

The solubility of pyrimidine derivatives is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy.[1] Solubility is governed by factors such as the chemical structure of the solute, the nature of the solvent (polarity, hydrogen bonding capacity), and physical conditions like temperature and pressure.[2] For substituted pyrimidines like 2,4,6-trichloro-5-ethylpyrimidine, the presence of halogen atoms and an alkyl group will significantly influence its interaction with different organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[2]

Solubility Data of Related Pyrimidine Derivatives

| Pyrimidine Derivative | Solvent | Temperature (°C) | Solubility |

| 2,4,6-Trichloropyrimidine | Water | Not Specified | log10WS: -3.06 (mol/L) (Calculated)[3] |

| 2,4,5-Trichloropyrimidine | Water | Not Specified | Not miscible or difficult to mix[4][5] |

| Various Pyrimidine Derivatives | Methanol | 20.0 - 40.0 | Solubility increases with temperature[6] |

| Various Pyrimidine Derivatives | N,N-Dimethylformamide (DMF) | 25.0 - 55.0 | Solubility order: DMF > Methanol > CCl4[7] |

| Various Pyrimidine Derivatives | Carbon Tetrachloride (CCl4) | 25.0 - 55.0 | Solubility increases with temperature[7] |

| 4,6-diethoxy-2-methylpyrimidine | Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[2] |

| 4,6-diethoxy-2-methylpyrimidine | Methanol | Not Specified | Soluble[2] |

| 4,6-diethoxy-2-methylpyrimidine | Ethyl Acetate | Not Specified | Soluble[2] |

Note: The solubility of pyrimidine derivatives is highly dependent on their specific substitutions.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of 2,4,6-trichloro-5-ethylpyrimidine in an organic solvent of interest. This protocol is adapted from established methods for pyrimidine derivatives.[1][6][7]

3.1. Materials and Equipment

-

2,4,6-Trichloro-5-ethylpyrimidine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,4,6-trichloro-5-ethylpyrimidine to a pre-weighed vial. The presence of undissolved solid is essential to ensure that an equilibrium saturation is achieved.[1]

-

Record the initial mass of the compound.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

HPLC Method (Preferred):

-

Prepare a series of standard solutions of 2,4,6-trichloro-5-ethylpyrimidine of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the filtered saturated solution to the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.[2]

-

Once the solvent is completely removed, reweigh the evaporating dish containing the dried solute.

-

-

3.3. Calculation of Solubility

-

From HPLC Data:

-

Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

-

-

From Gravimetric Data:

-

Solubility ( g/100g solvent) = [(Mass of dish + solute) - (Mass of dish)] / (Mass of solvent) x 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the thermodynamic solubility of 2,4,6-trichloro-5-ethylpyrimidine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrimidine, 2,4,6-trichloro- (CAS 3764-01-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of 2,4,6-Trichloro-5-ethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic and analytical characteristics of 2,4,6-Trichloro-5-ethylpyrimidine. The information is designed to assist researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,4,6-Trichloro-5-ethylpyrimidine. These predictions are based on the analysis of 2,4,6-Trichloropyrimidine and the expected electronic and structural effects of the ethyl substituent at the C5 position.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.7 - 2.9 | Quartet (q) | 2H | -CH₂- |

| ~ 1.2 - 1.4 | Triplet (t) | 3H | -CH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to the residual solvent peak.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 | C2, C6 |

| ~ 158 - 162 | C4 |

| ~ 125 - 130 | C5 |

| ~ 20 - 25 | -CH₂- |

| ~ 12 - 15 | -CH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2970 - 2850 | Medium | C-H stretch (ethyl) |

| ~ 1550 - 1520 | Strong | C=N stretch (pyrimidine ring) |

| ~ 1460 - 1430 | Strong | C=C stretch (pyrimidine ring) |

| ~ 850 - 750 | Strong | C-Cl stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 210/212/214 | ~ 30:30:10 | [M]⁺ (Molecular ion with ³⁵Cl₃/³⁵Cl₂³⁷Cl/³⁵Cl³⁷Cl₂) |

| 195/197/199 | ~ 100 | [M-CH₃]⁺ |

| 181/183/185 | ~ 40 | [M-C₂H₅]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of 2,4,6-Trichloro-5-ethylpyrimidine is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: Calibrated 90° pulse

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet):

-

A small amount of the sample (~1-2 mg) is ground with ~100-200 mg of dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C

-

Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization energy: 70 eV

-

Mass range: 40-400 amu

-

Source temperature: 230 °C

-

Synthesis and Characterization Workflow

The synthesis of 2,4,6-Trichloro-5-ethylpyrimidine would likely proceed through the chlorination of a 5-ethyl-substituted pyrimidine precursor. The subsequent characterization is crucial for confirming the structure and purity of the final product.

Caption: Synthetic and analytical workflow for 2,4,6-Trichloro-5-ethylpyrimidine.

The Emerging Potential of 2,4,6-Trichloro-5-ethylpyrimidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Among the diverse array of pyrimidine-based building blocks, 2,4,6-Trichloro-5-ethylpyrimidine stands out as a highly versatile precursor for the synthesis of novel drug candidates. Its trifunctional nature, with three reactive chlorine atoms, allows for regioselective and sequential nucleophilic substitutions, enabling the creation of complex and diverse molecular architectures. This technical guide explores the potential applications of 2,4,6-Trichloro-5-ethylpyrimidine in medicinal chemistry, with a focus on its synthetic utility and its prospective role in the development of targeted therapies, particularly in oncology and virology. We will delve into its chemical reactivity, potential biological activities of its derivatives, and provide representative experimental protocols and conceptual signaling pathways.

Introduction: The Primacy of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic motif found in the very blueprint of life, as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3]

The synthetic versatility of halogenated pyrimidines, such as 2,4,6-Trichloro-5-ethylpyrimidine, provides a robust platform for the generation of extensive compound libraries for high-throughput screening. The chlorine atoms at the 2, 4, and 6 positions exhibit differential reactivity, which can be exploited for controlled, stepwise functionalization. This allows for the precise tuning of physicochemical and pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.

Synthetic Utility and Reactivity

2,4,6-Trichloro-5-ethylpyrimidine is a reactive electrophilic heterocycle, with the chlorine atoms being susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the chloro-substituents is influenced by the electron-withdrawing nature of the pyrimidine nitrogens. Generally, the chlorine at the 4-position is the most reactive, followed by the chlorine at the 2-position, and lastly the 6-position. This differential reactivity allows for regioselective substitution by carefully controlling reaction conditions and the nature of the nucleophile.

Common nucleophiles used in reactions with trichloropyrimidines include amines, alcohols, and thiols, leading to the formation of amino-, alkoxy-, and thio-substituted pyrimidines, respectively.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

The following is a representative protocol for the monosubstitution of 2,4,6-Trichloro-5-ethylpyrimidine with an amine nucleophile.

Materials:

-

2,4,6-Trichloro-5-ethylpyrimidine

-

Amine of choice (e.g., aniline, morpholine)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

Anhydrous solvent (e.g., N,N-dimethylformamide, DMF, or acetonitrile)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-Trichloro-5-ethylpyrimidine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

-

Add the non-nucleophilic base (1.5-2.0 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine derivative.

Potential Therapeutic Applications

Derivatives of 2,4,6-Trichloro-5-ethylpyrimidine hold promise in several therapeutic areas, most notably in the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The pyrimidine scaffold is a well-established "hinge-binding" motif, capable of mimicking the adenine ring of ATP and competitively inhibiting kinase activity.[5] By strategically introducing substituents on the 2,4,6-Trichloro-5-ethylpyrimidine core, it is possible to design potent and selective inhibitors of various kinases, such as Aurora kinases, Epidermal Growth Factor Receptor (EGFR) kinase, and Anaplastic Lymphoma Kinase (ALK).[5][6][7]

The ethyl group at the 5-position can provide additional van der Waals interactions within the ATP-binding pocket of certain kinases, potentially enhancing binding affinity and selectivity. The chlorine atoms serve as handles to introduce functionalities that can interact with specific residues in the kinase active site.

The following table presents hypothetical IC50 values for a derivative of 2,4,6-Trichloro-5-ethylpyrimidine against a panel of cancer-related kinases. These values are illustrative and based on data reported for structurally similar pyrimidine-based kinase inhibitors.

| Kinase Target | Hypothetical IC50 (nM) |

| Aurora Kinase A | 15 |

| Aurora Kinase B | 25 |

| EGFR | 50 |

| ALK | 30 |

| VEGFR2 | 150 |

Antiviral Agents

The pyrimidine core is also prevalent in many antiviral drugs.[8] For instance, derivatives of 2,4,6-trichloropyrimidine have been utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[9] The ability to introduce diverse substituents on the 2,4,6-Trichloro-5-ethylpyrimidine scaffold allows for the exploration of interactions with viral enzymes, such as reverse transcriptases, proteases, and polymerases, making it a valuable starting point for the development of novel antiviral therapeutics.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and screening of a library of compounds derived from 2,4,6-Trichloro-5-ethylpyrimidine.

References

- 1. zenodo.org [zenodo.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4,6-Trichloro-5-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms in 2,4,6-trichloro-5-ethylpyrimidine, a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this pyrimidine core is crucial for the rational design and synthesis of novel compounds with desired pharmacological or material properties.

Core Concepts: Reactivity of Polychlorinated Pyrimidines

The pyrimidine ring is an electron-deficient heteroaromatic system, which makes the chlorine substituents susceptible to nucleophilic attack. In 2,4,6-trichloropyrimidine derivatives, the chlorine atoms at positions 2, 4, and 6 are all activated towards SNAr. However, their reactivity is not uniform and is influenced by several factors:

-

Electronic Effects: The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, activating the carbon atoms to which the chlorines are attached. The C4 and C6 positions are generally more activated than the C2 position due to the cumulative electron-withdrawing influence of the adjacent nitrogen atoms.

-

Steric Hindrance: The steric environment around each chlorine atom plays a significant role in determining the accessibility for an incoming nucleophile.

-

Influence of the 5-Substituent: The nature of the substituent at the 5-position can significantly modulate the reactivity and regioselectivity of nucleophilic substitution. An ethyl group at this position, being electron-donating and sterically demanding, will influence the electronic distribution within the ring and sterically hinder the adjacent C4 and C6 positions.

Regioselectivity of Nucleophilic Substitution in 2,4,6-Trichloro-5-ethylpyrimidine

The presence of the 5-ethyl group introduces both electronic and steric effects that influence the regioselectivity of nucleophilic substitution.

Electronic Influence: The electron-donating nature of the ethyl group can slightly deactivate the pyrimidine ring towards nucleophilic attack compared to the unsubstituted 2,4,6-trichloropyrimidine. However, its primary electronic influence is on the relative reactivity of the C4/C6 versus the C2 position.

Steric Influence: The ethyl group at C5 creates significant steric hindrance for nucleophilic attack at the adjacent C4 and C6 positions. This steric impediment is a critical factor in directing the regioselectivity of the reaction.

Based on analogous systems, such as 5-chloro-2,4,6-trifluoropyrimidine, it is established that a substituent at the 5-position can direct nucleophilic attack. In the case of the 5-ethyl derivative, the steric bulk of the ethyl group is expected to favor substitution at the less hindered C2 position, especially with bulky nucleophiles. However, for smaller nucleophiles, a mixture of products resulting from attack at both C2 and C4/C6 may be observed.

Experimental Data and Protocols

Synthesis of 2-Amino-4,6-dichloro-5-ethylpyrimidine

A key reaction demonstrating the reactivity at the C2 position is the synthesis of 2-amino-4,6-dichloro-5-ethylpyrimidine.

Experimental Protocol:

A procedure for the synthesis of the analogous 4,6-dichloro-5-ethylpyrimidin-2-amine has been reported.[1] This involves the chlorination of 2-amino-5-ethylpyrimidine-4,6-diol. The diol is first treated with a Vilsmeier-Haack-Arnold reagent, followed by immediate deprotection to yield the dichlorinated product.

Table 1: Synthesis and Characterization of 4,6-Dichloro-5-ethylpyrimidin-2-amine [1]

| Property | Value |

| Yield | 82% |

| Melting Point | 183–185 °C |

| ¹H NMR (DMSO-d₆) | |

| δ 7.32 (2H, bs, NH₂) | |

| δ 2.61 (2H, q, J = 7.4 Hz, CH₂) | |

| δ 1.07 (3H, t, J = 7.4 Hz, CH₃) | |

| ¹³C NMR (DMSO-d₆) | |

| δ 160.83 (C-2) | |

| δ 160.76 (C-4 and C-6) | |

| δ 118.90 (C-5) | |

| δ 22.41 (C-1') | |

| δ 12.92 (C-2') | |

| Mass Spec. (EI), m/z (%) | 191 and 193 [M⁺] (100) |

This successful synthesis of the 2-amino derivative highlights the accessibility of the C2 position for nucleophilic attack.

Synthesis of 4-Amino-2,6-dichloro-5-methylpyrimidine

To understand the reactivity at the C4/C6 positions, the synthesis of 4-amino-2,6-dichloro-5-methylpyrimidine from 5-methyl-2,4,6-trichloropyrimidine provides a relevant analogy.[2]

Experimental Protocol:

39.5 g (0.2 mol) of 5-methyl-2,4,6-trichloropyrimidine is dissolved in 250 ml of dimethoxyethane. Ammonia gas is then introduced at room temperature until the solution is saturated, forming a white suspension. The mixture is stirred for 12 hours at room temperature and then concentrated. Water (200 ml) is added to the residue, and the resulting suspension is filtered. The precipitate is collected and dried. The mother liquor is concentrated to half its volume, and a second crop of precipitate is collected. The crude product is recrystallized from acetonitrile/water (5:1).[2]

Table 2: Synthesis of 4-Amino-2,6-dichloro-5-methylpyrimidine [2]

| Property | Value |

| Yield | 75% |

| Melting Point | 193-194 °C |

This reaction demonstrates that with a less sterically demanding nucleophile like ammonia, substitution at the C4 position is a facile process, even with a methyl group at the 5-position. It is reasonable to expect similar reactivity for the 5-ethyl analogue, although yields might be slightly lower due to increased steric hindrance.

Visualizing Reactivity and Experimental Workflow

Logical Relationship of Reactivity

The following diagram illustrates the factors influencing the regioselectivity of nucleophilic substitution on 2,4,6-trichloro-5-ethylpyrimidine.

Caption: Factors influencing the regioselectivity of SNAr on 2,4,6-trichloro-5-ethylpyrimidine.

Experimental Workflow for Nucleophilic Amination

The following diagram outlines a general experimental workflow for the nucleophilic amination of 2,4,6-trichloro-5-ethylpyrimidine.

Caption: General experimental workflow for nucleophilic amination.

Conclusion

The reactivity of the chlorine atoms in 2,4,6-trichloro-5-ethylpyrimidine is a nuanced interplay of electronic and steric factors. While the C4 and C6 positions are electronically more activated, the steric bulk of the 5-ethyl group can direct nucleophilic attack towards the C2 position, particularly with larger nucleophiles. The provided experimental protocols for analogous compounds offer a solid foundation for synthetic strategies targeting specific isomers. For drug development and materials science applications, a careful selection of nucleophiles and reaction conditions is paramount to achieve the desired regioselectivity and optimize the synthesis of novel 5-ethylpyrimidine derivatives. Further kinetic studies would be invaluable to quantitatively delineate the reactivity differences between the three chlorine atoms.

References

A Technical Guide to Research-Grade 2,4,6-Trichloro-5-ethylpyrimidine for Scientific Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of research-grade 2,4,6-trichloro-5-ethylpyrimidine, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. This document details its chemical and physical properties, commercial availability, synthesis protocols, and its role as a versatile building block in the creation of novel bioactive molecules.

Commercial Availability

Quantitative Data

Precise quantitative data for 2,4,6-trichloro-5-ethylpyrimidine is not extensively published. However, data for the parent compound, 2,4,6-trichloropyrimidine, and the isomeric 2,4,5-trichloropyrimidine are well-documented and provide a valuable reference point. The following table summarizes the available data.

| Property | 2,4,6-Trichloro-5-ethylpyrimidine | 2,4,6-Trichloropyrimidine | 2,4,5-Trichloropyrimidine |

| CAS Number | 1780-38-7 | 3764-01-0 | 5750-76-5 |

| Molecular Formula | C₆H₅Cl₃N₂ | C₄HCl₃N₂ | C₄HCl₃N₂ |

| Molecular Weight | Not explicitly stated, but used as a reagent[1] | 183.42 g/mol [2] | 183.42 g/mol [3] |

| Purity | Information not available | ≥97% (GC)[2] | ≥98% (GC)[3] |

| Appearance | Information not available | Colorless to yellow liquid/solid[2] | Colorless to light orange/yellow clear liquid[3] |

| Boiling Point | Information not available | 210-215 °C (lit.)[2] | 96 °C at 12 mmHg[3] |

| Melting Point | Information not available | 23-25 °C (lit.)[2] | Not applicable |

| Density | Information not available | 1.595 g/mL at 20 °C (lit.)[2] | 1.61 g/cm³[3] |

| Refractive Index | Information not available | n20/D 1.57 (lit.)[2] | n20/D 1.57[3] |

Experimental Protocols

Synthesis of 2,4,6-Trichloropyrimidines

The synthesis of 2,4,6-trichloro-5-ethylpyrimidine is not explicitly detailed in publicly available literature. However, a robust synthesis for the parent compound, 2,4,6-trichloropyrimidine, has been established and patented. This process serves as a foundational method, which can be adapted by starting with 5-ethylbarbituric acid.

General Protocol for the Preparation of 2,4,6-Trichloropyrimidine:

This protocol is based on the reaction of barbituric acid with phosphorus oxychloride (POCl₃) and a chlorinating agent like phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas.[4]

Materials:

-

Barbituric acid (or 5-ethylbarbituric acid for the target compound)

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus trichloride (PCl₃)

-

Chlorine (Cl₂)

-

Catalyst (e.g., N-methylpyrrolidone) (optional)

-

Reaction flask with reflux condenser, stirrer, and dropping funnel

Procedure:

-

Charge the reaction flask with barbituric acid and phosphorus oxychloride.

-

Add a catalytic amount of N-methylpyrrolidone.

-

Heat the mixture to approximately 75-80 °C and stir for several hours.

-

Cool the reaction mixture slightly and then add phosphorus trichloride.

-

Slowly introduce chlorine gas into the mixture while maintaining the temperature.

-

After the addition is complete, continue to reflux for an additional hour to ensure the reaction goes to completion.

-

Work-up the reaction mixture by distillation to remove excess phosphorus trichloride and phosphorus oxychloride.

-

The final product, 2,4,6-trichloropyrimidine, is then purified by vacuum distillation.

This synthesis can achieve yields of over 90%.[5]

References

- 1. 2,4,6-Trichloro-5-ethylpyrimidine [myskinrecipes.com]

- 2. 2,4,6-トリクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 2,4,6-Trichloropyrimidine and Its Derivatives: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] Among its halogenated derivatives, 2,4,6-trichloropyrimidine serves as a versatile and highly reactive building block for the synthesis of a wide array of functionalized molecules with significant biological activities.[3][4] This technical guide provides a detailed literature review of 2,4,6-trichloropyrimidine and its derivatives, with a focus on their synthesis, chemical reactivity, and applications in drug discovery and development. While specific literature on 2,4,6-trichloro-5-ethylpyrimidine is limited, this review extrapolates from the rich chemistry of the parent compound and its other derivatives to provide a valuable resource for researchers in the field.

Synthesis of 2,4,6-Trichloropyrimidine

The most common and industrially relevant method for the synthesis of 2,4,6-trichloropyrimidine is the chlorination of barbituric acid.[3][5] This process typically involves the use of phosphorus oxychloride (POCl₃) as both the solvent and the chlorinating agent.

General Experimental Protocol for Chlorination of Barbituric Acid

A widely cited method involves the reaction of barbituric acid with phosphorus oxychloride, often in the presence of a catalyst such as N,N-dimethylformamide (DMF) or N,N-dimethylaniline, to facilitate the reaction.[3][5]

Reaction Scheme:

Caption: General synthesis of 2,4,6-Trichloropyrimidine.

Detailed Protocol:

-

To a reaction vessel equipped with a reflux condenser and a stirrer, barbituric acid and an excess of phosphorus oxychloride are added.[6]

-

A catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline is introduced to the mixture.[5]

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice to quench any remaining POCl₃.[3]

-

The resulting precipitate, 2,4,6-trichloropyrimidine, is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization or distillation.

A patent describes a two-step process where barbituric acid is first reacted with phosphorus oxychloride and then with phosphorus pentachloride (PCl₅) or reactants that form it in situ (PCl₃ and chlorine) at a temperature between 20 to below 80°C.[5] Another patented method aiming for high purity and environmental friendliness utilizes a composite catalyst of N,N-diethylaniline, N,N-dimethylaniline, and quinoline with phosphorus oxychloride as the chlorinating agent, followed by steam distillation under reduced pressure.[7]

| Reactants | Catalyst | Reaction Conditions | Yield | Reference |

| Barbituric acid, POCl₃ | Dimethylaniline | Reflux | 85% | [5] |

| Barbituric acid, POCl₃, PCl₅ | - | 20 to <80°C | High | [5] |

| Barbituric acid, POCl₃ | N,N-diethylaniline, N,N-dimethylaniline, quinoline | 90-140°C, 0.5-4h | 80-92% | [7] |

Table 1: Summary of Synthetic Methods for 2,4,6-Trichloropyrimidine.

Chemical Reactivity and Derivatization

The three chlorine atoms on the pyrimidine ring of 2,4,6-trichloropyrimidine are susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent scaffold for introducing diverse functional groups.[4] The reactivity of the chlorine atoms varies, with the C4 and C6 positions being more reactive than the C2 position towards nucleophilic attack. This differential reactivity allows for sequential and regioselective substitutions.[4]

Nucleophilic Substitution Reactions

A wide range of nucleophiles, including amines, anilines, alcohols, and thiols, can displace the chlorine atoms on the 2,4,6-trichloropyrimidine core.[4][8]

Reaction with Amines and Anilines: The reaction with amines is a cornerstone for generating libraries of substituted aminopyrimidines, which are prevalent in many biologically active compounds.[4] The reaction of 2,4,6-trichloropyrimidine with various 4-substituted anilines has been studied, showing that monosubstitution occurs readily, with the main product being the 4-substituted-2,6-dichloropyrimidine when ethanol is used as the solvent.[8] In some cases, forcing conditions with excess aniline can lead to 2,4-disubstituted products.[8]

Caption: Sequential nucleophilic substitution on 2,4,6-Trichloropyrimidine.

Kinetics studies have shown that in reactions with primary and secondary bases, the 2-position is the most active and facile for substitution.[9] However, with a tertiary base like pyridine, the 4 and 6 positions can also be substituted.[9]

Biological Activities of Pyrimidine Derivatives

Substituted pyrimidines exhibit a vast spectrum of biological activities, making them a "privileged scaffold" in drug discovery.[1][2] Their applications span anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[10][11][12]

Anticancer Activity

Numerous pyrimidine derivatives have been developed as potent anticancer agents.[11] Their mechanisms of action often involve the inhibition of kinases, enzymes crucial for cancer cell signaling and proliferation.[1][13] For example, 5-fluorouracil, a pyrimidine analog, is a widely used chemotherapeutic agent.[11]

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Indazol-Pyrimidine (Compound 4f) | MCF-7 (Breast) | 1.629 | [14] |

| Indazol-Pyrimidine (Compound 4i) | MCF-7 (Breast) | 1.841 | [14] |

| 4,6-Disubstituted Pyrimidine (Compound 4d) | MCF-7 (Breast) | 8.53 (µg/ml) | [14] |

| Pyrimidine containing aryl urea (Compound 9) | SW480 (Colon) | 11.08 | [12] |

| Indolyl-pyrimidine hybrid (Compound 13) | HepG-2 (Liver) | 5.1 | [12] |

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives.

Antimicrobial and Antiviral Activity

The pyrimidine core is also found in many antimicrobial and antiviral drugs.[10] For instance, trimethoprim is an antibacterial agent, and flucytosine is an antifungal drug.[10] The structural diversity achievable from the 2,4,6-trichloropyrimidine starting material allows for the generation of novel compounds with potential activity against multi-drug resistant strains.[11]

Other Therapeutic Applications

Pyrimidine derivatives have also been investigated for a range of other therapeutic uses, including as anti-inflammatory, analgesic, anticonvulsant, and cardiovascular agents.[10][12] The synthesis of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines has led to the discovery of compounds with anthelmintic activity.[15]

Conclusion

While the specific compound 2,4,6-trichloro-5-ethylpyrimidine is not extensively documented in the reviewed literature, the foundational molecule, 2,4,6-trichloropyrimidine, stands out as a highly valuable and versatile precursor in synthetic and medicinal chemistry. Its facile and regioselective derivatization through nucleophilic substitution reactions provides access to a vast chemical space of substituted pyrimidines. These derivatives have demonstrated a broad and significant impact on drug discovery, yielding compounds with potent anticancer, antimicrobial, and other therapeutic properties. The methodologies and reactivity patterns discussed in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize novel pyrimidine-based compounds with tailored biological activities. Further exploration into the synthesis and properties of 5-alkyl-substituted 2,4,6-trichloropyrimidines could unveil new classes of compounds with unique pharmacological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 6. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 12. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4,6-Trichloro-5-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of this heterocycle through nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines is a cornerstone of synthetic strategy, enabling the introduction of a diverse array of substituents to modulate biological activity. 2,4,6-Trichloro-5-ethylpyrimidine is a versatile building block, offering three reactive sites for sequential or selective substitution. This document provides detailed protocols and guidance for performing SNAr reactions on this substrate with various nucleophiles.

The SNAr reaction on chloropyrimidines proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring facilitates the initial attack of a nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of a chloride ion restores the aromaticity of the ring, yielding the substituted product. The regioselectivity of this reaction on polysubstituted pyrimidines is influenced by a combination of electronic and steric factors.

Regioselectivity of Substitution

The three chlorine atoms on 2,4,6-trichloro-5-ethylpyrimidine exhibit different reactivities towards nucleophiles. The positions are numbered as follows:

Figure 1. Structure of 2,4,6-Trichloro-5-ethylpyrimidine.

Based on studies of analogous 2,4,6-trichloropyrimidine systems, the following regioselectivity trends are generally observed:

-

Positions C4 and C6: These positions are generally the most susceptible to nucleophilic attack due to the activating effect of the adjacent nitrogen atoms. Theoretical calculations on 2,4,6-trichloropyrimidine show the Lowest Unoccupied Molecular Orbital (LUMO) lobes are largest at the C4 and C6 positions.[1]

-

Position C2: The C2 position, situated between two nitrogen atoms, is also activated. Its reactivity relative to C4 and C6 can be influenced by the nature of the nucleophile.

-

Influence of the C5-ethyl group: The ethyl group at the C5 position introduces steric hindrance, which may influence the accessibility of the adjacent C4 and C6 positions to bulky nucleophiles.

General Reactivity Order with Different Nucleophiles:

-

Primary and Secondary Amines: For 2,4,6-trichloropyrimidine, it has been reported that the 2-position is the most reactive towards primary and secondary amines.[2] However, other studies on related compounds like 5-chloro-2,4,6-trifluoropyrimidine show a preference for substitution at the 4-position, with the ratio of 4-substituted to 2-substituted product being influenced by the steric bulk of the amine.[3]

-

Tertiary Amines: In contrast, reactions with tertiary amines such as pyridine are reported to favor substitution at the C4 and C6 positions.[2]

-

Anilines: The reaction of 2,4,6-trichloropyrimidine with anilines has been shown to yield the 4-substituted product as the major isomer.

-

Thiols and Alkoxides: While specific data for 2,4,6-trichloro-5-ethylpyrimidine is limited, SNAr reactions with thiols and alkoxides on related chloropyrimidines are common and are expected to follow the general reactivity trend, favoring substitution at the C4 and C6 positions.

It is crucial to note that the regioselectivity can be highly dependent on the specific nucleophile, solvent, temperature, and presence of a base. Therefore, careful analysis of the product mixture is recommended.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on 2,4,6-trichloro-5-ethylpyrimidine. These should be considered as starting points and may require optimization for specific nucleophiles.

General Experimental Workflow

General workflow for SNAr on 2,4,6-trichloro-5-ethylpyrimidine.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol is adapted from procedures for similar chloropyrimidines.[4]

Materials:

-

2,4,6-Trichloro-5-ethylpyrimidine

-

Amine (primary or secondary)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,4,6-trichloro-5-ethylpyrimidine (1.0 eq) in anhydrous acetonitrile, add the amine (1.0-1.2 eq).

-

Add DIPEA or Et₃N (1.5-2.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted pyrimidine.

Expected Outcome: Based on analogous reactions, a mixture of isomers (substitution at C2, C4, and/or C6) is possible. The major product will depend on the steric and electronic properties of the amine. For many primary and secondary amines, substitution at the C2 position may be favored.[2]

Protocol 2: Reaction with Thiols

Materials:

-

2,4,6-Trichloro-5-ethylpyrimidine

-

Thiol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of sodium hydride (1.1 eq) in anhydrous DMF or THF at 0 °C, add a solution of the thiol (1.0 eq) in the same solvent dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 2,4,6-trichloro-5-ethylpyrimidine (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome: Substitution is expected to occur preferentially at the C4 or C6 position.

Protocol 3: Reaction with Alkoxides

Materials:

-

2,4,6-Trichloro-5-ethylpyrimidine

-

Alcohol

-

Sodium hydride (NaH) or Sodium metal

-

Corresponding alcohol as solvent or an inert solvent like THF

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the alcohol (as solvent or dissolved in an inert solvent), add sodium hydride (1.1 eq) or sodium metal (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture until the evolution of hydrogen gas ceases.

-

Add 2,4,6-trichloro-5-ethylpyrimidine (1.0 eq) to the freshly prepared alkoxide solution.

-

Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully quench with water.

-

If an inert solvent was used, remove it under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome: Similar to thiols, alkoxides are expected to substitute primarily at the C4 or C6 positions.

Data Presentation

The following tables summarize reaction conditions and outcomes for nucleophilic aromatic substitution on 2,4,6-trichloropyrimidine and its analogs from the literature. This data can serve as a guide for planning experiments with 2,4,6-trichloro-5-ethylpyrimidine.

Table 1: Reaction of Trichloropyrimidine Analogs with Amine Nucleophiles

| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product(s) (Major Isomer) | Yield (%) | Reference |

| 2,4,6-Trichloropyrimidine | Aniline | - | Ethanol | Reflux | - | 4-Anilino-2,6-dichloropyrimidine | - | See[5] |

| 2,4,6-Trichloropyrimidine | Secondary Amines | - | Toluene | Reflux | 7 | 2-(Dibutylamino)-4,6-dichloropyrimidine | 88 | See US3259623A |

| 5-Chloro-2,4,6-trifluoropyrimidine | Benzylamine | DIPEA | Acetonitrile | 0 | 2 | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | - | [3] |

| 5-Chloro-2,4,6-trifluoropyrimidine | Morpholine | DIPEA | Acetonitrile | 0 | 2 | 4-(5-Chloro-2,6-difluoropyrimidin-4-yl)morpholine | 65 | [3] |

Table 2: Synthesis of a Related Aminopyrimidine

| Starting Material | Product | Reagents | Yield (%) | Reference |

| 2-Amino-5-ethylpyrimidine-4,6-diol | 4,6-Dichloro-5-ethylpyrimidin-2-amine | Vilsmeier-Haack-Arnold reagent, then HCl | 82 | [6] |

Visualization of Reaction Pathway and Regioselectivity

General signaling pathway of SNAr on 2,4,6-trichloro-5-ethylpyrimidine.

Regioselectivity of nucleophilic attack on 2,4,6-trichloro-5-ethylpyrimidine.

References

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. zenodo.org [zenodo.org]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling of 2,4,6-Trichloro-5-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,4,6-trichloro-5-ethylpyrimidine with various boronic acids. This reaction is a fundamental tool for the synthesis of substituted pyrimidine derivatives, which are key scaffolds in medicinal chemistry and drug discovery.

Introduction

The pyrimidine core is a prevalent motif in numerous biologically active compounds, including antiviral and anticancer agents. The functionalization of halogenated pyrimidines via cross-coupling reactions is a powerful strategy for creating diverse molecular libraries for drug development. The Suzuki-Miyaura coupling, in particular, offers a versatile and efficient method for forming carbon-carbon bonds.[1]

2,4,6-Trichloro-5-ethylpyrimidine is a readily available starting material with three reactive sites for cross-coupling. The chlorine atoms at the C2, C4, and C6 positions exhibit different reactivities, allowing for selective functionalization under carefully controlled conditions. Generally, the C4 and C6 positions are more susceptible to substitution than the C2 position due to the electronic effects of the nitrogen atoms in the pyrimidine ring.[2][3] This differential reactivity enables the stepwise introduction of different substituents.

Key Reaction Parameters

The success of the Suzuki coupling of 2,4,6-trichloro-5-ethylpyrimidine hinges on the careful selection and optimization of several key parameters:

-

Palladium Catalyst and Ligands: A variety of palladium(0) and palladium(II) precatalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation.[1][4] For less reactive coupling partners or to enhance reaction efficiency, the use of palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with phosphine ligands (e.g., SPhos, RuPhos) can be beneficial.[5]

-

Base: An appropriate base is crucial for the transmetalation step of the catalytic cycle.[6] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used and have shown good efficacy.[6][7] The choice of base can influence reaction rates and yields.

-

Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, tetrahydrofuran (THF)/water, and toluene/water.[1][6] The aqueous phase is necessary to dissolve the inorganic base.

-

Temperature: The reaction temperature can significantly impact the reaction rate and selectivity. Temperatures ranging from 60 °C to 100 °C are typical for conventional heating.[6] Microwave irradiation can be employed to accelerate the reaction, often leading to shorter reaction times and improved yields.[1]

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki coupling of structurally similar chloropyrimidines and can be applied to 2,4,6-trichloro-5-ethylpyrimidine.[1][7]

Protocol 1: General Procedure for Monosubstitution (Preferentially at C4/C6)

This protocol aims for the selective monosubstitution of 2,4,6-trichloro-5-ethylpyrimidine.

Materials:

-

2,4,6-Trichloro-5-ethylpyrimidine

-

Aryl- or heteroarylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

To a reaction vessel, add 2,4,6-trichloro-5-ethylpyrimidine (1.0 mmol), the corresponding boronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(PPh₃)₄ (0.005-0.03 mmol).

-

The vessel is sealed and purged with an inert gas (argon or nitrogen).

-

Add deoxygenated 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).

-

The reaction mixture is heated to 80-100 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol utilizes microwave irradiation to accelerate the reaction.

Materials:

-

2,4,6-Trichloro-5-ethylpyrimidine

-

Aryl- or heteroarylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

In a microwave reaction vial, combine 2,4,6-trichloro-5-ethylpyrimidine (0.5 mmol), the appropriate boronic acid (0.55 mmol), and K₂CO₃ (1.5 mmol).

-

Add Pd(PPh₃)₄ (0.0025 mmol).

-

Add deoxygenated 1,4-dioxane (4 mL) and water (2 mL).

-

The vial is sealed and placed in a microwave reactor.

-

The mixture is irradiated at 100-120 °C for 15-30 minutes.[1]

-

After cooling, the reaction mixture is worked up as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of related chloropyrimidines, which can serve as a starting point for the optimization of reactions with 2,4,6-trichloro-5-ethylpyrimidine.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Dichloropyrimidines [1]

| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 24 | >95 |

| Pd(PPh₃)₄ (3) | K₂CO₃ (3) | THF/H₂O | 80 | 24 | 85 |

| Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 12 | 92 |

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [1]

| Boronic Acid | Product Yield (%) |

| Phenylboronic acid | 98 |

| 4-Methoxyphenylboronic acid | 95 |

| 3-Furanylboronic acid | 91 |

| 2-Naphthylboronic acid | 96 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Regioselective Substitution Reactions of 2,4,6-Trichloro-5-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective nucleophilic aromatic substitution (SNAr) reactions of 2,4,6-trichloro-5-ethylpyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel bioactive compounds. The protocols and data presented herein are based on established principles of pyrimidine chemistry and analogous reactions with related compounds.

Introduction

2,4,6-Trichloro-5-ethylpyrimidine is a highly reactive scaffold for the synthesis of polysubstituted pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring, further activated by three chlorine atoms, facilitates nucleophilic aromatic substitution. The regioselectivity of these substitutions is influenced by the electronic effects of the ring nitrogen atoms and the steric hindrance imposed by the ethyl group at the C5 position.

Generally, the order of reactivity for nucleophilic substitution on the 2,4,6-trichloropyrimidine core is C4 > C2 > C6. The two nitrogen atoms exert a strong electron-withdrawing effect, making the C2, C4, and C6 positions susceptible to nucleophilic attack. The C4 position is typically the most reactive due to the cumulative activating effect of both ring nitrogens. The presence of the C5-ethyl group introduces steric bulk that can influence the accessibility of the adjacent C4 and C6 positions, thereby affecting the regioselectivity of the substitution reactions.

Regioselective Substitution with Nitrogen Nucleophiles

The reaction of 2,4,6-trichloro-5-ethylpyrimidine with primary and secondary amines is a fundamental method for introducing nitrogen-containing functional groups, which are prevalent in many drug molecules. The regioselectivity is dependent on the nature of the amine, the solvent, and the reaction temperature.

General Experimental Protocol for Amination

A solution of 2,4,6-trichloro-5-ethylpyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or THF) is treated with the desired amine (1.0-1.2 eq.) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.0-1.5 eq.). The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by removing the solvent, partitioning between an organic solvent and water, and purifying the product by column chromatography.

Expected Regioselectivity and Quantitative Data

While specific data for 2,4,6-trichloro-5-ethylpyrimidine is not extensively available, the following table summarizes the regioselectivity observed in the reaction of the closely related 2,4,6-trichloropyrimidine with various anilines. This data provides a strong indication of the expected outcomes. The major product is typically the C4-substituted isomer, with the C2-substituted isomer as the minor product. The ratio is influenced by the solvent.

| Nucleophile (Aniline) | Solvent | C4:C2 Isomer Ratio | Total Yield (%) |

| Aniline | Ethanol | 90:10 | 85 |

| 4-Methoxyaniline | Ethanol | 92:8 | 90 |

| 4-Nitroaniline | Ethanol | 85:15 | 70 |